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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
JNJ-26076713 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine

kinases that play a critical role in the regulation of mitosis.[1][2] Aurora kinases, particularly

Aurora A and Aurora B, are key regulators of several mitotic events, including centrosome

maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2]

Dysregulation and overexpression of Aurora kinases are frequently observed in various human

cancers, making them attractive targets for cancer therapeutic development.[3][4][5]

This document provides a detailed protocol for a cell-based assay to characterize the activity of

JNJ-26076713. The primary assay described here is a high-content imaging-based method to

quantify the inhibition of Aurora B kinase activity by measuring the phosphorylation of its

substrate, Histone H3 at Serine 10 (H3S10ph). This biomarker is a well-established indicator of

Aurora B activity in cells.

Principle of the Assay
This assay quantifies the cell cycle arrest and inhibition of Histone H3 phosphorylation induced

by JNJ-26076713 in a human cancer cell line. Cells are treated with a serial dilution of the

compound, followed by immunofluorescent staining for H3S10ph and a nuclear counterstain.

High-content imaging and analysis are then used to determine the percentage of mitotic cells

and the intensity of H3S10ph staining, allowing for the calculation of an IC50 value.
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Materials and Reagents
Human cancer cell line (e.g., HeLa, HCT116, or MV4-11)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and

1% Penicillin-Streptomycin)

JNJ-26076713

DMSO (cell culture grade)

96-well black, clear-bottom imaging plates

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody

Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

Nuclear Stain: Hoechst 33342

High-content imaging system and analysis software

Data Presentation
Table 1: In Vitro Activity of JNJ-26076713 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay Readout IC50 (nM)

HeLa Cervical Cancer H3S10ph Inhibition 15

HCT116 Colorectal Carcinoma H3S10ph Inhibition 25

MV4-11
Acute Myeloid

Leukemia
H3S10ph Inhibition 8

A549 Lung Carcinoma H3S10ph Inhibition 50

MCF7 Breast Cancer H3S10ph Inhibition 42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols
Protocol 1: Cell-Based Assay for H3S10ph Inhibition
1. Cell Seeding: a. Culture the selected cancer cell line in complete medium until approximately

80% confluency. b. Harvest the cells using standard trypsinization methods. c. Resuspend the

cells in fresh complete medium and perform a cell count. d. Seed the cells into a 96-well black,

clear-bottom imaging plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell

attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of JNJ-26076713 in DMSO. b.

Perform a serial dilution of the JNJ-26076713 stock solution in complete cell culture medium to

achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final

DMSO concentration does not exceed 0.1% in all wells. c. Include a vehicle control (medium

with 0.1% DMSO) and a positive control (a known Aurora kinase inhibitor, if available). d.

Carefully remove the medium from the cell plate and add 100 µL of the prepared compound

dilutions to the respective wells. e. Incubate the plate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2.

3. Immunofluorescent Staining: a. After incubation, gently aspirate the medium from the wells.

b. Wash the cells twice with 100 µL of PBS per well. c. Fix the cells by adding 100 µL of 4%

PFA to each well and incubating for 15 minutes at room temperature. d. Wash the cells twice

with 100 µL of PBS. e. Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to
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each well and incubating for 10 minutes at room temperature. f. Wash the cells twice with 100

µL of PBS. g. Block non-specific antibody binding by adding 100 µL of Blocking Buffer to each

well and incubating for 1 hour at room temperature. h. Dilute the primary anti-phospho-Histone

H3 (Ser10) antibody in Blocking Buffer according to the manufacturer's recommendation. i.

Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well.

Incubate overnight at 4°C. j. The next day, wash the cells three times with 100 µL of PBS. k.

Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain in

Blocking Buffer. l. Add 50 µL of the secondary antibody and nuclear stain solution to each well

and incubate for 1 hour at room temperature, protected from light. m. Wash the cells three

times with 100 µL of PBS. n. Add 100 µL of PBS to each well for imaging.

4. High-Content Imaging and Analysis: a. Acquire images of the cells using a high-content

imaging system with appropriate filters for Hoechst 33342 (blue channel) and Alexa Fluor 488

(green channel). b. Use the analysis software to identify individual nuclei based on the Hoechst

staining. c. Quantify the mean fluorescence intensity of the phospho-Histone H3 (Ser10) signal

within each nucleus. d. The software can be configured to identify mitotic cells based on

condensed chromatin morphology and high H3S10ph intensity in control wells. e. Calculate the

percentage of H3S10ph-positive cells and the average intensity of the H3S10ph signal for each

treatment condition. f. Normalize the data to the vehicle control and plot the results as a dose-

response curve. g. Calculate the IC50 value using a suitable non-linear regression model (e.g.,

four-parameter logistic fit).

Mandatory Visualization
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Start: Seed Cells in 96-well Plate

Incubate Overnight (37°C, 5% CO2)

Treat with JNJ-26076713 Serial Dilution

Incubate for 24 hours

Fix and Permeabilize Cells

Immunofluorescent Staining
(Anti-H3S10ph & Hoechst)

High-Content Imaging

Image Analysis: Quantify H3S10ph Intensity

End: IC50 Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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